molecular formula C7H4BF5O2 B1435363 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid CAS No. 1459778-94-9

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid

Cat. No. B1435363
M. Wt: 225.91 g/mol
InChI Key: NYRAVQWKXFRDNS-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid, also known as DFTPBA, is a boronic acid derivative that is used in various applications in organic chemistry. It is a versatile reagent that can be used in a variety of different syntheses, such as Suzuki-Miyaura Cross-Coupling, Stille Cross-Coupling, and Sonogashira Cross-Coupling. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DFTPBA has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Imines Hydroboration : A study by Yin et al. (2017) explored the catalytic capabilities of tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF3), highlighting its effectiveness in the hydroboration of imines with pinacolborane (HBpin) at room temperature without requiring an additional Lewis base. This showcases the compound's potential in simplifying synthetic routes to amines, a crucial functional group in pharmaceuticals and agrochemicals (Qin Yin et al., 2017).

  • Amide Condensation Catalysis : Ishihara, Kondo, and Yamamoto (2001) reported the synthesis of 3,5-Bis(perfluorodecyl)phenylboronic acid, demonstrating its role as a "green" catalyst in direct amide condensation reactions. This underscores the utility of fluorinated phenylboronic acids in facilitating environmentally friendly chemical processes (K. Ishihara et al., 2001).

Frustrated Lewis Pair Chemistry

  • H2 Activation : Research by Blagg et al. (2016) on structural and electronic effects in tris{bis(trifluoromethyl)phenyl}borane isomers reveals their application in frustrated Lewis pair (FLP) chemistry for H2 activation. This highlights the importance of such compounds in developing new hydrogenation reactions, potentially useful in creating more efficient energy storage solutions (Robin Blagg et al., 2016).

Material Science

  • Protective Groups for Diols : A study on 2,6-Bis(trifluoromethyl)phenylboronic Esters by Shimada et al. (2018) describes their use as protective groups for diols under mild conditions. This work is pivotal for the synthesis of complex molecules, showcasing the versatility of fluorinated phenylboronic acids in materials chemistry (N. Shimada et al., 2018).

Lewis Acidity and Reactivity Studies

  • Electrochemical Studies : The work by Herrington et al. (2012) on tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF(18)) showcases its synthesis and application in forming frustrated Lewis pairs that can activate H2. This study not only emphasizes the compound's strong Lewis acidity but also its utility in innovative chemical transformations (Thomas J Herrington et al., 2012).

properties

IUPAC Name

[3,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRAVQWKXFRDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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